4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol

Lipophilicity Drug Design SAR

4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol (CAS 1021059-42-6) is a synthetic secondary amine belonging to the class of o‑toluidino‑methylphenol derivatives. It comprises a 4‑chlorophenol core connected via a methylene bridge to an ortho‑methylaniline moiety.

Molecular Formula C14H14ClNO
Molecular Weight 247.72 g/mol
CAS No. 1021059-42-6
Cat. No. B3033435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol
CAS1021059-42-6
Molecular FormulaC14H14ClNO
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NCC2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C14H14ClNO/c1-10-4-2-3-5-13(10)16-9-11-8-12(15)6-7-14(11)17/h2-8,16-17H,9H2,1H3
InChIKeyJBVUIVLGMSTLDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol (CAS 1021059-42-6): A Research-Grade Ortho-Toluidino Methylphenol Building Block for Medicinal Chemistry and Ligand Design


4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol (CAS 1021059-42-6) is a synthetic secondary amine belonging to the class of o‑toluidino‑methylphenol derivatives. It comprises a 4‑chlorophenol core connected via a methylene bridge to an ortho‑methylaniline moiety. With a molecular weight of 247.72 g/mol and a molecular formula C₁₄H₁₄ClNO, this compound is primarily employed as a research reagent, a building block for more complex molecules, and a ligand precursor in coordination chemistry [1]. Its computed XLogP3 of 4 distinguishes it from close para‑methyl and unsubstituted phenyl analogs, indicating significantly higher lipophilicity that can influence membrane permeability and target engagement in early‑stage drug discovery [2]. The compound is commercially available from multiple vendors at 98% purity, enabling consistent procurement for reproducible research .

Procurement Risk Analysis: Why 4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol Cannot Be Replaced by Generic In-Class Analogs


The 4‑chloro‑2‑(aminomethyl)phenol scaffold is represented by several commercially available analogs that differ solely in the N‑aryl substitution pattern. However, even minor structural modifications—such as moving the methyl group from the ortho to the para position or removing it entirely—produce measurable shifts in key physicochemical parameters (XLogP3, molecular weight, boiling point) [1]. These differences are not cosmetic; they directly affect solubility, chromatographic retention, and the compound’s suitability as a synthetic intermediate for specific target molecules. Substituting a para‑toluidino or unsubstituted anilino analog without verifying functional equivalence risks altering reaction kinetics, product profiles, and biological readouts in structure‑activity relationship (SAR) studies [2]. The quantitative evidence below demonstrates that the ortho‑methyl substitution of the target compound confers a distinct lipophilicity and steric profile that cannot be replicated by its closest commercially available alternatives.

Head‑to‑Head Comparative Evidence: Quantifying the Differentiation of 4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol from Its Closest Analogs


Lipophilicity Advantage: Ortho-Methyl Substitution Increases XLogP3 by 0.4 Log Units vs. Para-Methyl Analog

The target compound (4-chloro-2-{[(2-methylphenyl)amino]methyl}phenol) exhibits a computed XLogP3 of 4, which is 0.4 log units higher than the XLogP3 of 3.6 for its direct para‑methyl isomer, 4‑chloro‑2‑{[(4‑methylphenyl)amino]methyl}phenol (CAS 100709‑40‑8) [1]. This shift in lipophilicity arises solely from the change in methyl position on the N‑aryl ring and is expected to influence membrane permeability and non‑specific binding in biological assays. Such a difference is meaningful for medicinal chemists optimizing logD for central nervous system penetration or reducing off‑target binding.

Lipophilicity Drug Design SAR

Lipophilicity Contrast vs. Unsubstituted Phenyl Analog: Target Compound Is 0.7 Log Units More Lipophilic

Compared to the unsubstituted phenyl analog, 4‑chloro‑2‑[(phenylamino)methyl]phenol (CAS 7123‑49‑1), which has an XLogP3 of 3.3, the target compound’s XLogP3 of 4 represents a 0.7 log unit increase [1]. This substantial elevation in lipophilicity is due to the ortho‑methyl group and is expected to correlate with a roughly 5‑fold increase in octanol‑water partition coefficient. In medicinal chemistry programs, such a shift can be the difference between a compound that crosses the blood‑brain barrier (logP ≈ 3‑5) and one that does not [2].

Lipophilicity Medicinal Chemistry LogP

Molecular Weight Differentiation: Target Compound Is 14.03 g/mol Heavier Than the Phenyl Analog, Affecting Stoichiometry and Bulk Handling

The molecular weight of the target compound is 247.72 g/mol, which is 14.03 g/mol larger than that of the unsubstituted phenyl analog (233.69 g/mol) [1]. This mass difference corresponds exactly to the addition of a methylene unit (CH₂) introduced by the ortho‑methyl substituent. For researchers preparing stock solutions or calculating molar equivalents in synthesis, this mass difference directly impacts weighing accuracy and reaction stoichiometry. Using the phenyl analog as a substitute would lead to a ~6% error in molar calculations if not corrected, introducing variability in multi‑step synthetic procedures .

Molecular Weight Formulation Procurement

Predicted Boiling Point Difference of 4.9 °C vs. Para-Methyl Analog: Ortho Substitution Raises Boiling Point, Impacting Purification Strategy

The predicted boiling point of the target compound is 400.5 ± 35.0 °C, which is 4.9 °C higher than the 395.6 ± 32.0 °C predicted for the para‑methyl isomer . Although the wide prediction intervals overlap, the central estimate difference reflects altered intermolecular interactions due to the ortho‑substitution pattern. For researchers employing distillation or sublimation as a purification step, this boiling point elevation may require minor adjustments in temperature protocols. The presence of a 4.9 °C offset, while modest, underscores that the two isomers are not thermodynamically interchangeable in processes sensitive to vapor pressure differences .

Boiling Point Purification Distillation

Where 4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol Provides the Highest Procurement Value: Evidence‑Based Application Scenarios


Medicinal Chemistry SAR Programs Requiring Orthogonal Lipophilicity Modulation

In structure‑activity relationship studies aimed at optimizing CNS penetration or reducing metabolic liability, the ortho‑methyl substitution of this compound provides an XLogP3 of 4—0.4 units higher than the para‑methyl analog [1]. Medicinal chemists can use this building block to prepare focused libraries where subtle logP shifts are critical for balancing potency and ADME properties. The quantifiable lipophilicity difference ensures that the ortho‑toluidino derivative is chosen when a higher logD is desired, rather than relying on the para‑methyl isomer that would yield a systematically lower value.

Coordination Chemistry and Ligand Design Leveraging the Steric Profile of the Ortho-Methyl Group

The ortho‑methyl substituent introduces steric bulk adjacent to the secondary amine nitrogen, which can influence metal‑ligand geometry and catalytic activity. Although direct catalytic data for this specific compound are not yet published, the steric differentiation from the para‑methyl analog—which has a less hindered N‑environment—makes the ortho‑toluidino derivative the preferred ligand for researchers exploring sterically demanding coordination spheres [2]. The computed higher boiling point (400.5 °C) also suggests stronger intermolecular interactions that may correlate with distinct complexation behavior.

Chemical Biology Probe Synthesis Requiring Precise Molecular Weight for Conjugation Stoichiometry

For bioconjugation or proteomics applications where the secondary amine serves as an attachment point for fluorophores, affinity tags, or crosslinkers, the molecular weight of 247.72 g/mol is distinct from the unsubstituted phenyl analog (233.69 g/mol) [3]. Using the correct molecular weight ensures accurate calculation of molar excess in labeling reactions. Procurement of the ortho‑toluidino compound, rather than the lighter phenyl analog, avoids a 6% mass error that could compromise the reproducibility of protein‑labeling workflows.

Reference Standard for Analytical Method Development (HPLC/LC‑MS) Differentiation of Regioisomeric Contaminants

The physical property differences (XLogP3 = 4 vs. 3.6; boiling point 400.5 °C vs. 395.6 °C) between the ortho‑ and para‑methyl isomers enable chromatographic baseline separation. Laboratories developing purity methods for regioisomeric screening can use this compound as a retention time marker to validate column selectivity and ensure that isomeric impurities are resolved . The quantifiable property gaps provide a robust basis for method qualification.

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